molecular formula C17H16N2OS B13785311 2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole CAS No. 95856-76-1

2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole

Cat. No.: B13785311
CAS No.: 95856-76-1
M. Wt: 296.4 g/mol
InChI Key: UNGGLDZQUWFXEF-UHFFFAOYSA-N
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Description

2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with a morpholine group at the para position of the phenyl ring. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-(morpholin-4-yl)benzaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

  • 2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole shares structural similarities with other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-(4-morpholinyl)benzothiazole.
  • Morpholine-containing compounds, such as morpholine itself and its derivatives, also exhibit similar chemical properties.

Uniqueness:

  • The presence of both the benzothiazole and morpholine moieties in a single molecule imparts unique chemical and biological properties to this compound.
  • Its ability to undergo diverse chemical reactions and its potential therapeutic applications distinguish it from other similar compounds.

Properties

CAS No.

95856-76-1

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)phenyl]morpholine

InChI

InChI=1S/C17H16N2OS/c1-2-4-16-15(3-1)18-17(21-16)13-5-7-14(8-6-13)19-9-11-20-12-10-19/h1-8H,9-12H2

InChI Key

UNGGLDZQUWFXEF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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